
7-Methoxy-2,3-dimethylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,3-dimethylquinolin-4-ol is a quinoline derivative with the molecular formula C12H13NO2. This compound is characterized by a methoxy group at the 7th position, two methyl groups at the 2nd and 3rd positions, and a hydroxyl group at the 4th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3-dimethylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and diethyl ethoxymethylenemalonate.
Cyclization Reaction: The reaction involves cyclization to form the quinoline ring system.
Methoxylation and Methylation: Introduction of the methoxy group at the 7th position and methyl groups at the 2nd and 3rd positions is achieved through specific reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions
7-Methoxy-2,3-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-Methoxy-2,3-dimethylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methoxy-2,3-dimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
7-Methoxyquinoline: Lacks the additional methyl groups.
2,3-Dimethylquinoline: Lacks the methoxy and hydroxyl groups.
4-Hydroxyquinoline: Lacks the methoxy and methyl groups.
Uniqueness
7-Methoxy-2,3-dimethylquinolin-4-ol is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
7-methoxy-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13-11-6-9(15-3)4-5-10(11)12(7)14/h4-6H,1-3H3,(H,13,14) |
InChIキー |
QBUNHIQCWFVODQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



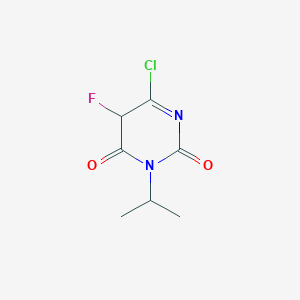
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)

![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)

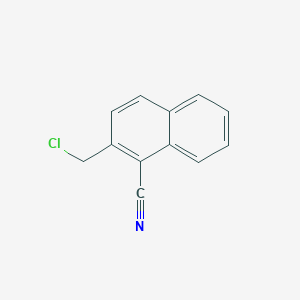



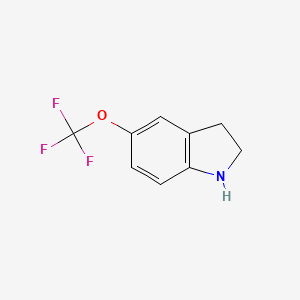
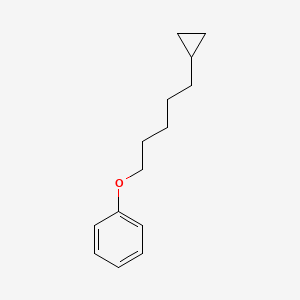
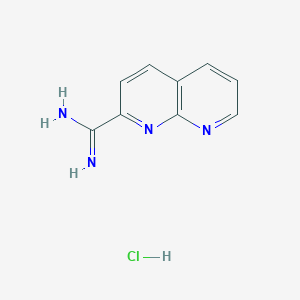
![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)
